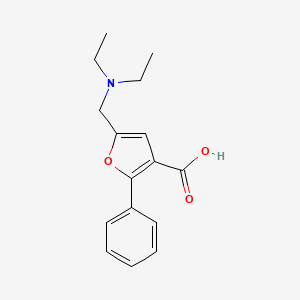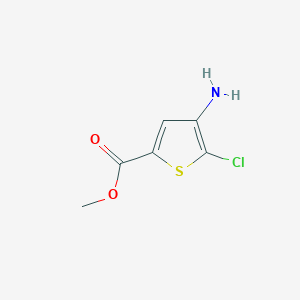
1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine
Descripción general
Descripción
The compound "1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine" is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their central nervous system (CNS) depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds within this class have also shown potential antipsychotic effects . The pyrazole core is a versatile scaffold that can be modified to produce compounds with a variety of biological activities, including analgesic and neuroprotective effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the annulation of appropriate precursors. For instance, the synthesis of various (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones has been reported, with the most active compound against pentylenetetrazole-induced convulsions being a chlorophenyl methanone derivative . Another approach described the direct synthesis of substituted pyrazoles through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . Additionally, regioselective acylation and alkylation reactions have been employed to synthesize ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates, demonstrating the high regioselectivity between N-1 and N-2 of a pyrazole derivative .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . The crystal structure analysis can reveal important stabilizing interactions such as hydrogen bonds and π-π stacking, which can influence the compound's properties and biological activity . For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, providing insights into its potential fungicidal and plant growth regulation activities .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives is influenced by the substituents on the pyrazole ring. The presence of amino groups, for instance, can facilitate further chemical transformations, such as acylation or alkylation, to yield a variety of functionalized compounds . The nature of the substituents can also affect the compound's binding affinity to biological targets, as seen in the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, stability, and reactivity, are crucial for their pharmacological profile. These properties are often optimized through structural modifications to improve the compound's selectivity and activity towards biological targets. For instance, the introduction of a basic amine was found to be necessary for activity against σ(1) receptors, and the optimization of spacer lengths between the amino and pyrazole groups was crucial for achieving selectivity . Theoretical calculations, such as DFT, can be used to predict and compare these properties with experimental data, aiding in the design of new compounds with desired characteristics .
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, structurally related to 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine, have shown significant in vitro antimicrobial and anticancer activities. Specifically, some of these compounds exhibited higher anticancer activity compared to the reference drug doxorubicin and displayed good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Lung Cancer Cell Growth Inhibition
Novel derivatives of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine have shown the potential to suppress lung cancer cell growth. These compounds induced cell cycle arrest and autophagy in A549 lung cancer cells, indicating their therapeutic potential in cancer treatment (Liang-Wen Zheng et al., 2010).
Antipsychotic Agent Research
In the field of neuropharmacology, certain pyrazole derivatives have demonstrated antipsychotic-like profiles in behavioral animal tests. These compounds, including variants of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine, showed potential as novel antipsychotic agents without interacting with dopamine receptors, distinguishing them from conventional antipsychotics (Wise et al., 1987).
Biological Evaluation of Pyrazole Derivatives
Several pyrazole derivatives, related to 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine, have been evaluated for their biological activities, including antimicrobial and anticancer effects. The study of these derivatives helps in identifying potential pharmacophores and understanding the mechanisms underlying their biological activities (A. Titi et al., 2020).
Polymerization Catalysts
Some pyrazole-based compounds, closely related to 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine, have been used as catalysts in the polymerization of methyl methacrylate, producing polymers like poly(methylmethacrylate) with high molecular weight and narrow polydispersity index. This indicates their potential application in materials science and polymer chemistry (Sunghye Choi et al., 2015).
Central Nervous System Depressants
Pyrazole derivatives, including those structurally similar to 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine, have shown central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some of these compounds also exhibited antipsychotic effects, indicating their potential in the treatment of neurological disorders (Butler, Wise, & Dewald, 1984).
Propiedades
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-10-7(6-8-2)4-5-9-10/h4-5,8H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBXAQNEXLMXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601268465 | |
| Record name | 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine | |
CAS RN |
1002651-67-3 | |
| Record name | 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002651-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)


![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)


